ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of aromatic rings, heterocycles, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole, thiophene derivatives, and pyrimidine rings. Key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the thiazolo[3,2-a]pyrimidine core: This involves the condensation of thiophene-2-carboxaldehyde with guanidine derivatives under acidic or basic conditions.
Coupling reactions: The final compound is formed by coupling the intermediate products through reactions such as aldol condensation, esterification, and cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate could be studied for its pharmacological properties. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: can be compared with other thiazolo[3,2-a]pyrimidine derivatives, benzodioxole-containing compounds, and thiophene-based molecules.
Uniqueness
This compound’s uniqueness lies in its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C27H20N2O5S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20N2O5S2/c1-2-32-26(31)22-23(17-7-4-3-5-8-17)28-27-29(24(22)20-9-6-12-35-20)25(30)21(36-27)14-16-10-11-18-19(13-16)34-15-33-18/h3-14,24H,2,15H2,1H3/b21-14- |
InChI Key |
SGSORKYIFQOMCI-STZFKDTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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